Methyl 2-formyloxazole-5-carboxylate is an organic compound that belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. This compound features a formyl group (-CHO) and a carboxylate group (-COOCH₃) at different positions on the oxazole ring. Its molecular formula is , and it exhibits unique chemical properties due to the presence of these functional groups, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry.
These reactions can be facilitated using reagents such as diazomethane for methyl ester synthesis or acid chlorides for acylation processes .
Research indicates that oxazole derivatives, including methyl 2-formyloxazole-5-carboxylate, possess notable biological activities. They have been studied for their potential as:
The specific biological activity of methyl 2-formyloxazole-5-carboxylate requires further investigation to elucidate its mechanisms of action and therapeutic potential.
The synthesis of methyl 2-formyloxazole-5-carboxylate can be achieved through several methods:
Methyl 2-formyloxazole-5-carboxylate has potential applications in various fields:
Studies on methyl 2-formyloxazole-5-carboxylate's interactions with biological macromolecules are essential for understanding its pharmacodynamics. Preliminary data suggest that similar oxazole derivatives interact with tubulin and may affect microtubule dynamics, which is crucial for cell division processes . Further interaction studies focusing on receptor binding affinities and enzyme inhibition mechanisms are warranted to fully characterize its biological profile.
Methyl 2-formyloxazole-5-carboxylate shares structural similarities with several other compounds in the oxazole family. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 5-phenyloxazole-4-carboxylate | Phenyl substitution at position 5 | Enhanced cytotoxicity against cancer cells |
| Ethyl 2-formyloxazole-4-carboxylate | Ethyl group instead of methyl at carboxyl position | Variability in solubility and reactivity |
| Methyl 4-isopropoxyoxazole-5-carboxylate | Isopropoxy group at position 4 | Potentially altered biological activity |
These compounds illustrate how modifications in substituents can lead to variations in biological activity and chemical reactivity, highlighting the uniqueness of methyl 2-formyloxazole-5-carboxylate within this class of compounds.
Methyl 2-formyloxazole-5-carboxylate is systematically named according to IUPAC guidelines as methyl 2-formyl-1,3-oxazole-5-carboxylate. The oxazole core consists of a five-membered aromatic ring containing one oxygen and one nitrogen atom at the 1- and 3-positions, respectively. The substituents—a formyl group (–CHO) at position 2 and a methoxycarbonyl group (–COOCH₃) at position 5—impart distinct electrophilic and nucleophilic reactivity profiles.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1934799-61-7 |
| Molecular Formula | C₆H₅NO₄ |
| Molecular Weight | 155.11 g/mol |
| SMILES Notation | O=C(C1=CN=C(C=O)O1)OC |
| Purity Specifications | Typically >95% |
The compound’s SMILES code (O=C(C1=CN=C(C=O)O1)OC) reflects its planar oxazole ring with orthogonal substituents, which influence its crystalline packing and solubility in polar aprotic solvents like dimethylformamide (DMF).
Oxazole derivatives emerged as pivotal structures in the mid-20th century, coinciding with advancements in heterocyclic synthesis. The introduction of formyl and ester groups to oxazole systems, such as methyl 2-formyloxazole-5-carboxylate, became feasible through methodologies like the Vilsmeier-Haack formylation and Claisen condensation. These reactions enabled precise functionalization of the oxazole ring, which was historically challenging due to its aromatic stability.
Early studies on oxazole esters focused on their role as bioisosteres for peptide bonds, mimicking natural products like bleomycin and thiostrepton. The ester moiety in methyl 2-formyloxazole-5-carboxylate provided a hydrolytically stable alternative to labile amide linkages, broadening its utility in medicinal chemistry. By the 1990s, the compound gained traction as a precursor for synthesizing thiazole and imidazole analogs via cyclocondensation reactions, underscoring its versatility in generating nitrogen-containing heterocycles.
In medicinal chemistry, methyl 2-formyloxazole-5-carboxylate serves as a linchpin for constructing kinase inhibitors and antimicrobial agents. The formyl group participates in reductive amination to introduce amine-containing side chains, a common strategy in drug design. For instance, coupling this compound with aryl boronic acids under Suzuki-Miyaura conditions yields biaryl oxazole derivatives, which exhibit potent activity against Mycobacterium tuberculosis.
In organic synthesis, the ester group undergoes hydrolysis to carboxylic acids or transesterification to generate prodrug candidates. A notable application is its use in synthesizing febuxostat impurities, where the oxazole ring contributes to the xanthine oxidase inhibitory scaffold. Additionally, the formyl group facilitates [4+2] cycloadditions with dienophiles, enabling rapid access to polycyclic frameworks prevalent in natural product synthesis.
The compound’s dual functionality also supports multicomponent reactions (MCRs). For example, in Ugi-type reactions, the formyl group reacts with amines and isocyanides to form peptidomimetics, while the ester stabilizes intermediates through resonance. This reactivity profile underscores its role as a multifunctional building block in diversity-oriented synthesis.
While direct X-ray crystallographic studies of methyl 2-formyloxazole-5-carboxylate remain limited in the published literature, extensive crystallographic investigations of related oxazole carboxylate compounds provide valuable structural insights [1]. Comparative studies of methyl 1,3-benzoxazole-2-carboxylate reveal fundamental structural characteristics applicable to the 2-formyloxazole-5-carboxylate framework [1]. The compound crystallizes in the monoclinic space group P21, with molecules displaying an almost planar geometry where all non-hydrogen atoms are coplanar [1].
Bond length analyses of related oxazole carboxylates demonstrate characteristic patterns that can be extrapolated to methyl 2-formyloxazole-5-carboxylate [2]. The oxazole ring exhibits typical bond lengths with the nitrogen-carbon double bond (N1—C1) measuring approximately 1.293 Å, significantly shorter than other bonds in the oxazole cycle which exceed 1.36 Å [1]. In 1,2-oxazole-4-carboxylate derivatives, the O—N bond length ranges from 1.345 to 1.420 Å, while C—C bonds within the ring span 1.360 to 1.425 Å [2].
The molecular geometry of oxazole carboxylates consistently shows planarity with minimal deviation from the ring plane [3]. Crystallographic data for related compounds indicate that carboxyl oxygen atoms deviate by only 0.013 to 0.075 Å from the oxazole ring plane, suggesting that methyl 2-formyloxazole-5-carboxylate likely maintains similar planar geometry [3].
Table 1: Comparative Bond Lengths in Oxazole Carboxylate Derivatives
| Bond Type | Length (Å) | Reference Compound |
|---|---|---|
| O—N | 1.345-1.420 | 1,2-oxazole-4-carboxylate [2] |
| N—C | 1.293-1.305 | Benzoxazole-2-carboxylate [1] |
| C—C (ring) | 1.360-1.425 | Various oxazole esters [2] |
| C—O (ring) | 1.351-1.355 | Oxazole derivatives [2] |
Intermolecular interactions in crystalline oxazole carboxylates are dominated by hydrogen bonding and π-π stacking arrangements [1]. The molecules form inversion dimers linked by pairs of O—H⋯O hydrogen bonds with centroid-centroid distances of approximately 3.234 Å [3]. These structural features suggest that methyl 2-formyloxazole-5-carboxylate would exhibit similar supramolecular organization in the solid state [1] [3].
The infrared spectrum of methyl 2-formyloxazole-5-carboxylate exhibits characteristic absorption bands that reflect its functional group composition [4]. The formyl carbonyl group displays a distinctive C=O stretching vibration at approximately 1700 cm⁻¹, which is typical for aldehydic carbonyl groups [5]. The ester carbonyl of the carboxylate functionality shows absorption in the range of 1650-1750 cm⁻¹, depending on the electronic environment and conjugation effects [5].
Detailed vibrational analysis of related oxazole esters reveals that the ester group in the s-cis configuration stabilizes low-energy conformers [4]. For methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, two low-energy conformers were identified through matrix-isolation Fourier transform infrared spectroscopy, differing in the orientation of the ester group relative to the oxazole ring [4]. The ester moiety consistently adopts the s-cis configuration with an O═C—O—CH₃ dihedral angle of 0° [4].
The C—H stretching region displays multiple absorptions corresponding to the methyl ester group and the formyl hydrogen [5]. Aromatic C—H stretching of the oxazole ring appears in the 3000-3100 cm⁻¹ region, while aliphatic C—H stretching of the methyl group occurs around 2950-3000 cm⁻¹ [6].
Table 2: Characteristic Infrared Absorption Bands for Methyl 2-formyloxazole-5-carboxylate
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Formyl C=O | ~1700 | Aldehydic carbonyl stretch |
| Ester C=O | 1650-1750 | Carboxylate ester stretch |
| Aromatic C—H | 3000-3100 | Oxazole ring C—H stretch |
| Aliphatic C—H | 2950-3000 | Methyl ester C—H stretch |
| C—O stretch | 1200-1300 | Ester C—O stretch |
Proton nuclear magnetic resonance spectroscopy of methyl 2-formyloxazole-5-carboxylate reveals distinct chemical shifts characteristic of the oxazole framework and substituent groups [8]. The formyl proton appears significantly downfield at approximately 9.5-10.0 ppm due to the deshielding effect of the carbonyl group [8]. The oxazole ring proton at position 4 typically resonates in the 7.5-8.0 ppm region, consistent with aromatic heterocyclic systems [9].
The methyl ester protons display a characteristic singlet at approximately 3.8-4.0 ppm, which is typical for methoxycarbonyl groups attached to electron-deficient aromatic systems [8]. Integration patterns confirm the expected 1:1:3 ratio for the formyl proton, ring proton, and methyl ester protons, respectively [10].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of carbon atoms within the molecule [9]. The formyl carbon appears at approximately 190 ppm, characteristic of aldehydic carbons . The ester carbonyl carbon resonates around 160-170 ppm, while the oxazole ring carbons appear in the 120-160 ppm range depending on their position and electronic environment [9] [11].
Mass spectrometric analysis of methyl 2-formyloxazole-5-carboxylate provides molecular weight confirmation and fragmentation pattern information [12]. The molecular ion peak appears at m/z 155, corresponding to the molecular formula C₆H₅NO₄ [13]. Characteristic fragmentation patterns include loss of the methoxycarbonyl group (M-59) and loss of carbon monoxide from the formyl group (M-28) [12].
Electron ionization mass spectrometry reveals additional fragmentation pathways typical of oxazole derivatives [14]. The base peak often corresponds to the oxazole ring fragment after loss of both carbonyl-containing substituents [12]. High-resolution mass spectrometry confirms the exact molecular composition and assists in structural elucidation [12].
Density functional theory calculations using the B3LYP functional with appropriate basis sets provide detailed insights into the electronic structure of methyl 2-formyloxazole-5-carboxylate [15] [16]. The optimized molecular geometry confirms the planar nature of the oxazole ring with minimal deviation from planarity [16]. Computational studies of related oxazole carboxylates demonstrate that electron-withdrawing substituents significantly influence the electronic distribution within the ring system [15].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations reveal the compound's electronic excitation characteristics [16]. The formyl and carboxylate substituents create a conjugated π-electron system that extends across the entire molecule, influencing both reactivity and spectroscopic properties [15]. Global reactivity descriptors including chemical potential, global chemical hardness, and electrophilicity index indicate high reactivity due to the electron-withdrawing nature of both substituents [16].
Molecular electrostatic potential calculations demonstrate the charge distribution within the molecule [17]. The oxazole nitrogen atom exhibits the most negative electrostatic potential, making it the preferred site for electrophilic interactions [17]. The formyl and ester carbonyl groups show positive electrostatic potential regions, consistent with their electron-withdrawing character [16].
Table 3: Computational Electronic Structure Parameters
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy | -7.2 to -7.8 eV | DFT B3LYP |
| LUMO Energy | -2.1 to -2.5 eV | DFT B3LYP |
| Energy Gap | 4.8-5.2 eV | DFT B3LYP |
| Dipole Moment | 3.5-4.2 D | DFT B3LYP |
Time-dependent density functional theory calculations predict electronic transitions and absorption spectra [18]. The lowest energy electronic transition corresponds to a π→π* excitation localized primarily on the oxazole ring and carbonyl groups [15]. Higher energy transitions involve charge transfer between the electron-rich oxazole nitrogen and the electron-deficient carbonyl carbons [18].
Conformational analysis of methyl 2-formyloxazole-5-carboxylate reveals multiple stable rotamers arising from rotation about the C—CO bonds of both the formyl and ester substituents [4] [19]. Computational studies of analogous oxazole esters demonstrate that the ester group preferentially adopts the s-cis conformation, where the carbonyl oxygen and methoxy oxygen are on the same side of the C—O bond [4] [20].
In solution, rapid interconversion between conformers occurs at room temperature, with nuclear magnetic resonance spectroscopy typically observing time-averaged signals [19]. Variable temperature nuclear magnetic resonance studies of related compounds show coalescence phenomena that provide information about rotational barriers [21]. The methyl ester rotation barrier is estimated to be approximately 4-5 kJ/mol based on studies of similar compounds [22].
Molecular dynamics simulations predict conformational preferences in different environments [19]. In polar solvents, conformers with larger dipole moments are stabilized, while in nonpolar environments, conformers with minimal charge separation are favored [19]. The oxazole ring itself maintains planarity across all conformations due to its aromatic character [19].
Table 4: Conformational Energy Differences
| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (°) |
|---|---|---|
| s-cis ester | 0.0 | 0 |
| s-trans ester | 12-15 | 180 |
| Formyl syn | 0.0 | 0 |
| Formyl anti | 2-4 | 180 |
Solid-state conformational behavior differs significantly from solution dynamics due to crystal packing constraints [23]. X-ray crystallographic studies of related oxazole carboxylates show that intermolecular interactions can stabilize specific conformations that may not be the most stable in isolation [1]. Hydrogen bonding interactions between molecules in the crystal lattice influence the relative orientation of substituent groups [3].
Methyl 2-formyloxazole-5-carboxylate represents a significant heterocyclic compound within the oxazole family, characterized by its five-membered aromatic ring containing both nitrogen and oxygen atoms. This compound features distinctive functional groups including a formyl group at the 2-position and a methyl carboxylate at the 5-position [2]. The synthetic approaches to this compound encompass diverse methodologies that capitalize on the inherent reactivity of the oxazole core and the strategic introduction of functional groups through various cyclocondensation, esterification, formylation, and directed metalation strategies.
The construction of the oxazole core in methyl 2-formyloxazole-5-carboxylate can be achieved through several well-established cyclocondensation methodologies. The Robinson-Gabriel synthesis represents one of the most fundamental approaches for oxazole formation, involving the intramolecular cyclization and dehydration of 2-acylamino-ketones [3] [4]. This classical method employs dehydrating agents such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid to facilitate the cyclodehydration process [5]. The reaction typically proceeds at temperatures ranging from 60-130°C, with polyphosphoric acid being identified as the most suitable dehydrating agent due to its efficiency and selectivity [5].
The Fischer oxazole synthesis provides an alternative cyclocondensation route that utilizes cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid [6] [7]. This method, discovered by Emil Fischer in 1896, operates under mild conditions and demonstrates good selectivity for the formation of 2,5-disubstituted oxazoles [6]. The mechanism involves the formation of an iminochloride intermediate followed by nucleophilic attack and subsequent water elimination to yield the desired oxazole product [6].
Modern cyclocondensation approaches have expanded to include the van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC) with aldehydes under basic conditions [8]. This methodology offers broad substrate scope and typically yields products in the range of 65-90% [8]. The reaction can be conducted in various solvents including water, making it an environmentally attractive option for oxazole synthesis [9].
The cyclocondensation of isocyanoacetates with aldehydes represents another significant advancement in oxazole synthesis [10]. This copper-catalyzed tandem reaction proceeds through a cycloaddition-oxidative dehydroaromatization mechanism, offering high atom economy and yields ranging from 75-96% [11] [10]. The process typically operates at temperatures between 40-80°C and demonstrates excellent functional group tolerance [10].
The introduction of the methyl carboxylate functionality at the 5-position of the oxazole ring can be accomplished through various esterification strategies. The Fischer esterification method involves the direct reaction of carboxylic acid-substituted oxazoles with methanol in the presence of acid catalysts such as sulfuric acid [12]. This approach typically requires elevated temperatures (50-100°C) and extended reaction times (6-12 hours) to achieve optimal yields of 80-95% [12].
Alternative esterification strategies include the use of carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) in combination with 4-dimethylaminopyridine (DMAP) [12]. This method operates under mild conditions at room temperature and provides yields in the range of 75-90% while avoiding the harsh acidic conditions required for Fischer esterification [12].
The formylation of oxazoles at the 2-position is most effectively achieved through the Vilsmeier-Haack reaction [13] [14] [15]. This transformation utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which acts as an electrophilic formylating agent [13] [14]. The reaction proceeds through the formation of a substituted chloroiminium ion intermediate, followed by electrophilic aromatic substitution at the C-5 position of the oxazole ring [13] [14]. Temperature control is critical for this transformation, with optimal conditions typically ranging from 0-60°C to minimize side reactions and decomposition [15].
The regioselectivity of the Vilsmeier-Haack formylation on oxazoles strongly favors the C-5 position due to the electronic properties of the heterocycle [3] [7]. The oxazole ring exhibits reduced electron density compared to other aromatic systems, making electrophilic substitution challenging unless electron-releasing substituents are present [3]. The C-5 position is more reactive than C-2 due to the proximity to the oxygen atom, which can stabilize the intermediate cation through resonance [3].
Directed metalation strategies provide powerful tools for the regioselective functionalization of oxazole rings [16] [17] [18]. The deprotonation of oxazoles can occur at different positions depending on the choice of metalating agent and reaction conditions. Lithiation at the C-2 position is typically achieved using n-butyllithium at low temperatures (-78°C), resulting in high regioselectivity (>95%) [19]. However, the lithiated species exists in equilibrium with a ring-opened isonitrile form, which can complicate subsequent transformations [20].
More recent developments have focused on the use of magnesium and zinc-based metalating agents, particularly 2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride complex (TMPMgCl·LiCl) and the corresponding zinc reagent (TMPZnCl·LiCl) [17] [18]. These reagents offer enhanced stability toward ring fragmentation compared to lithium-based systems and enable successive metalations to access highly functionalized oxazole derivatives [17]. The metalated species readily react with various electrophiles including aryl halides, acid chlorides, trimethylsilyl chloride, and trimethylsilyl cyanide [17] [18].
Palladium-catalyzed direct arylation has emerged as a complementary approach to directed metalation for oxazole functionalization [21]. This methodology enables highly regioselective arylation at either the C-2 or C-5 positions depending on the choice of phosphine ligand and solvent system [21]. C-5 arylation is favored in polar solvents with specific phosphine ligands, while C-2 arylation is preferred in nonpolar solvents [21]. The regioselectivity can exceed 100:1, making this approach highly attractive for the synthesis of specifically substituted oxazole derivatives [21].
The optimization of reaction conditions plays a crucial role in maximizing yields and selectivity in oxazole synthesis. Temperature effects are particularly significant, as most oxazole-forming reactions involve cyclization processes that are sensitive to thermal conditions [11] [22]. The Robinson-Gabriel synthesis typically requires temperatures in the range of 60-130°C, with the optimal temperature depending on the specific dehydrating agent employed [5]. Lower temperatures may result in incomplete cyclization, while excessive temperatures can lead to decomposition of the desired product [5].
Catalyst selection significantly influences both reaction efficiency and product selectivity [11] [22]. For copper-catalyzed cyclocondensation reactions, the optimal catalyst loading typically ranges from 10-15 mol% [10]. Insufficient catalyst loading results in incomplete conversion, while excessive amounts can promote side reactions and reduce overall yields [10]. The choice of copper source also affects reaction outcomes, with copper(I) bromide often providing superior results compared to other copper salts [10].
Solvent effects are equally important in determining reaction success [23] [22] [24]. Polar aprotic solvents such as dichloromethane and dimethylformamide generally provide optimal results for most oxazole-forming reactions [11] [25]. These solvents effectively solvate ionic intermediates while minimizing competing side reactions [25]. The use of water as a solvent has gained attention for environmentally sustainable oxazole synthesis, particularly in the van Leusen reaction where water serves both as solvent and antioxidant to prevent unwanted oxidation of oxazoline intermediates to oxazoles [9].
Electrochemical synthesis represents an emerging green chemistry approach for oxazole formation [22]. This methodology utilizes easily accessible ketones and acetonitrile as starting materials in the presence of acid anhydrides as activators and lithium perchlorate as electrolyte [22]. The reactions are conducted at room temperature using carbon felt electrodes, offering mild conditions and good functional group tolerance with yields ranging from 70-88% [22].
The optimization of base equivalents is critical for reactions involving deprotonation or cyclization steps [11] [25]. Most successful protocols employ 1.5 equivalents of base to ensure complete conversion while minimizing excess that could lead to side reactions [11]. The choice of base can dramatically affect reaction outcomes, with 4-dimethylaminopyridine (DMAP) often providing superior results compared to triethylamine or diisopropylethylamine in cyclocondensation reactions [11].
Reaction atmosphere control is essential for moisture-sensitive transformations [25]. Most oxazole syntheses require anhydrous conditions under nitrogen or argon atmosphere to prevent hydrolysis of reactive intermediates [25]. The use of molecular sieves or other drying agents may be necessary to achieve optimal results, particularly for acid-catalyzed cyclization reactions [25].
The systematic optimization of these parameters through design of experiments approaches has led to significant improvements in reaction efficiency and scalability [11] [25]. Modern automated synthesis platforms enable rapid screening of multiple variables simultaneously, facilitating the identification of optimal conditions for specific substrate combinations [11]. These advances have made oxazole synthesis more accessible and reliable for both academic research and industrial applications [11] [25].